5-Azaspiro[2.4]heptane Scaffold vs. Piperidine in Orexin Receptor Antagonism
In the development of orexin receptor antagonists, a series of 5-azaspiro[2.4]heptane derivatives were discovered as a novel class of dual orexin 1 and orexin 2 receptor antagonists [1]. This was a direct evolution from a previous orexin 1-selective antagonist series based on a 4,4-disubstituted piperidine scaffold [1]. Lead compound 15 from the 5-azaspiro[2.4]heptane series exhibited potent activity against both receptors. While specific IC50/Ki values for compound 15 are not detailed in the abstract, the study highlights that the rigid spirocyclic scaffold enabled the modulation of selectivity and improved DMPK properties, including good brain penetration and oral bioavailability in rats, which were key differentiators from the more flexible piperidine-based precursors [1].
| Evidence Dimension | Receptor Antagonism Profile and DMPK |
|---|---|
| Target Compound Data | Lead compound 15 (5-azaspiro[2.4]heptane derivative) exhibits dual orexin 1/2 antagonism, good brain penetration, and oral bioavailability in rats. |
| Comparator Or Baseline | Precursor series: 4,4-disubstituted piperidine derivatives (orexin 1-selective antagonists). |
| Quantified Difference | Scaffold change from flexible piperidine to rigid 5-azaspiro[2.4]heptane enabled conversion from orexin 1-selective to dual orexin 1/2 antagonism and improved oral bioavailability and brain penetration. |
| Conditions | In vitro receptor binding and functional assays; in vivo rat DMPK studies. |
Why This Matters
This demonstrates that the 5-azaspiro[2.4]heptane scaffold is not a simple bioisostere but a unique structural feature that can fundamentally alter a compound's target selectivity profile and in vivo pharmacokinetic behavior relative to common piperidine cores.
- [1] Stasi, L. P., et al. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(9), 2653-2658. View Source
